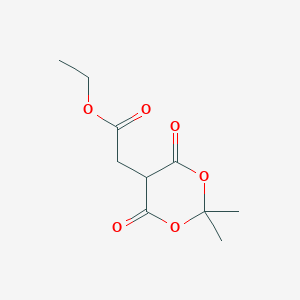
Ethyl 1-(phenylsulfanyl)ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(phenylsulfanyl)ethyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of an ethyl carbonate group attached to a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1-(phenylsulfanyl)ethyl carbonate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 1-(phenylsulfanyl)ethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates and thiocarbamates without an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(phenylsulfanyl)ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonate group can yield alcohols.
Substitution: The ethyl carbonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ethyl carbonate group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-(phenylsulfanyl)ethyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other carbonate esters and related compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonate esters.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 1-(phenylsulfanyl)ethyl carbonate involves its hydrolysis to release phenylsulfanyl ethanol and ethyl carbonate. The phenylsulfanyl group can interact with various molecular targets, including enzymes and receptors, depending on the specific application. The carbonate group can undergo further hydrolysis to release carbon dioxide and ethanol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(phenylsulfanyl)ethyl carbonate
- Propyl 1-(phenylsulfanyl)ethyl carbonate
- Butyl 1-(phenylsulfanyl)ethyl carbonate
Uniqueness
This compound is unique due to its specific combination of the ethyl carbonate and phenylsulfanyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and pharmaceuticals. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and ease of synthesis.
Propriétés
Numéro CAS |
185145-48-6 |
|---|---|
Formule moléculaire |
C11H14O3S |
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
ethyl 1-phenylsulfanylethyl carbonate |
InChI |
InChI=1S/C11H14O3S/c1-3-13-11(12)14-9(2)15-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Clé InChI |
LPANRNNCUITIFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)
![Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane](/img/structure/B12559987.png)

![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)

![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)


![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)

![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)


